molecular formula C19H11FN2O3S B2626546 2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 313469-99-7

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2626546
CAS No.: 313469-99-7
M. Wt: 366.37
InChI Key: GWIFFJSWAQDAEM-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic organic compound designed for research applications. This complex molecule features a benzamide core linked to a coumarin moiety via a thiazole ring, a structure of significant interest in medicinal chemistry. The integration of these pharmacophores suggests potential for diverse biological activity. While direct studies on this specific compound are limited, research on closely related N-(thiazol-2-yl)benzamide analogs provides strong context for its research value. Structurally similar compounds, such as 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, have been characterized crystallographically, confirming the planar nature of the central amide fragment and its spatial orientation between the fluorobenzene and thiazole rings . More importantly, N-(thiazol-2-yl)benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . In these studies, analogs like 3-fluoro-N-(4-(tert-butyl)thiazol-2-yl)benzamide (TTFB) act as potent (IC50 values of 1–3 μM), state-dependent, and selective negative allosteric modulators of ZAC, showing no significant off-target activity at other related receptors . This makes such compounds valuable pharmacological tools for probing the poorly understood physiological functions of ZAC. Furthermore, the structural components of this reagent—including the 2-benzamide, thiazole, and coumarin rings—are frequently encountered in compounds investigated for various biological activities. Thiazole and benzothiazole derivatives are extensively researched for their antibacterial potential, acting through mechanisms such as DNA gyrase inhibition . Coumarin derivatives are also known for a wide spectrum of biological activities. This combination of features makes this compound a promising candidate for research in ion channel pharmacology, oncology, and antimicrobial agent development. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O3S/c20-14-7-3-2-6-12(14)17(23)22-19-21-15(10-26-19)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIFFJSWAQDAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry and materials science. This compound integrates a thiazole ring, a coumarin moiety, and a benzamide group, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of critical signaling pathways such as the EGFR/PI3K/Akt/mTOR pathway, which is pivotal in various cancers. For instance, studies have shown that related thiazole derivatives can suppress the proliferation and migration of non-small cell lung cancer cells, induce apoptosis, and prevent tumor growth in vivo .

Case Study:
A study on thiazole derivatives demonstrated that specific modifications could enhance their selectivity against cancer cell lines. For example, a derivative exhibited an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, indicating promising anticancer potential .

Antimicrobial Properties

The antimicrobial activity of thiazole-containing compounds has been extensively documented. The presence of the thiazole moiety often enhances antibacterial and antifungal efficacy. For instance, derivatives of thiazoles have shown activity against various microbial strains, including Staphylococcus aureus and Escherichia coli .

Case Study:
In a recent investigation, a novel thiazole derivative demonstrated significant antibacterial activity with an MIC of 0.09 µg/mL against Mycobacterium tuberculosis, highlighting its potential as an anti-tubercular agent .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds may modulate inflammatory pathways and cytokine production.

Case Study:
Research on related thiazole derivatives indicated their ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and coumarin moiety can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

The benzamide group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Benzamide) Melting Point (°C) Key Biological Activity Reference
2-Fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide 2-Fluoro Not reported Potential α-glucosidase inhibition
2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide 2-Chloro Not reported Pharmaceutical intermediate
4-Methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide 4-Methyl Not reported Structural analog (no activity data)
  • The chloro analog’s industrial use as a pharmaceutical intermediate suggests scalability in synthesis .
  • No biological data are reported, highlighting a gap in activity studies for this analog .

Modifications on the Thiazole-Coumarin Core

Comparisons with thiazole-coumarin hybrids reveal the importance of the coumarin ring’s substitution:

  • Compound 13 (): Features a 2,4-dichlorophenylacetamide group instead of benzamide. The dichlorophenyl group may enhance lipophilicity, aiding membrane permeability .
  • N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-3,4-dihydroxybenzamide (): Incorporates dihydroxy groups on the benzamide, increasing hydrophilicity. This structural change could improve water solubility but may reduce blood-brain barrier penetration .

Pharmacological Profile vs. Non-Coumarin Thiazoles

  • Triazole-Thiazole Hybrids (): Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) lack the coumarin moiety but show docking affinity for enzymes, suggesting the coumarin-thiazole combination in the target compound may offer unique binding modes .
  • Morpholinomethyl-Substituted Thiazoles (): Derivatives with morpholine or piperazine groups (e.g., 4d, 4e) exhibit modified pharmacokinetic profiles due to increased basicity, contrasting with the neutral benzamide in the target compound .

Research Findings and Implications

  • Synthetic Yields : The target compound’s synthesis yield is unreported, but analogs like compound 13 (64% yield) and 9c (34% yield) suggest moderate efficiency for this class .
  • Spectroscopic Validation : All compounds, including the target, are characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, ensuring structural fidelity .
  • Biological Data Gaps : While compound 13 shows α-glucosidase inhibition, the target compound’s specific activity remains unstudied, underscoring the need for enzymatic assays .

Biological Activity

2-Fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazole ring, a coumarin moiety, and a benzamide group, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C19H11FN2O3SC_{19}H_{11}FN_2O_3S with a molecular weight of approximately 358.36 g/mol. It has been characterized by various methods including NMR and mass spectrometry, confirming the integrity of its structure.

PropertyValue
Molecular FormulaC19H11FN2O3S
Molecular Weight358.36 g/mol
Density1.5±0.1 g/cm³
LogP3.17

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature, yielding the target compound with good purity and yield .

Anticancer Activity

Research indicates that compounds containing both thiazole and coumarin structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. In studies, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cells .

Acetylcholinesterase Inhibition

Compounds with a coumarin core have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The presence of the thiazole moiety enhances this inhibitory activity. In vitro assays revealed that derivatives similar to this compound showed promising AChE inhibition, suggesting potential therapeutic applications in neurodegenerative disorders .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies have reported that thiazole derivatives can exhibit significant antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated several thiazole-coumarin hybrids for their anticancer properties, revealing that modifications in substituents significantly affected their potency against cancer cell lines such as MCF7 and A549 .
    • IC50 Values : Compounds exhibited IC50 values ranging from 1 µM to 10 µM depending on structural variations.
  • Neuroprotective Effects : Another research focused on the neuroprotective effects of coumarin-thiazole hybrids against oxidative stress in neuronal cells, showing that these compounds could mitigate cell death induced by oxidative agents .
  • Antimicrobial Activity : A group of thiazole derivatives was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics .

Q & A

Q. Methodology :

  • Step 1 : Start with 2-amino-4-(2-oxo-2H-chromen-3-yl)thiazole. React with 2-fluorobenzoyl chloride in pyridine under anhydrous conditions at room temperature for 12–16 hours .
  • Step 2 : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3). Purify via column chromatography (hexane:EtOAc gradient) .
  • Critical Parameters :
    • Use stoichiometric pyridine to neutralize HCl byproducts .
    • Avoid excess benzoyl chloride to minimize di-acylation side products (evidenced by NMR impurities at δ 7.8–8.2 ppm) .
  • Yield Optimization :
    • Reflux in methanol for recrystallization improves purity (typical yield: 60–70%) .

Advanced Structural Elucidation: What techniques resolve ambiguities in the stereochemistry of the thiazole-coumarin junction?

Q. Methodology :

  • X-ray Crystallography : Use SHELXL for refinement. Key parameters:
    • Hydrogen bonding (N–H···O) stabilizes the planar coumarin-thiazole conformation (bond length: ~1.86 Å) .
    • Validate with ORTEP-3 for thermal ellipsoid visualization .
  • Contradictions :
    • Discrepancies in dihedral angles (5–10°) between computational (DFT) and crystallographic data may arise from crystal packing forces .
  • Complementary Techniques :
    • 2D NOESY NMR to confirm spatial proximity of H-3 (coumarin) and H-5 (thiazole) .

Basic Biological Screening: How to assess α-glucosidase inhibitory activity of this compound?

Q. Methodology :

  • Protocol :
    • Use acarbose as a positive control. Prepare test compound in DMSO (final conc. 0.1–100 µM).
    • Incubate with α-glucosidase (Saccharomyces cerevisiae) and p-nitrophenyl-α-D-glucopyranoside (PNPG) at 37°C for 30 min .
    • Measure absorbance at 405 nm. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
  • Key Findings :
    • Analogous coumarin-thiazole derivatives show IC₅₀ values of 12–45 µM, correlating with electron-withdrawing substituents (e.g., -F at benzamide) .

Advanced SAR Analysis: How does fluorination at the benzamide moiety influence bioactivity?

Q. Data-Driven Insights :

  • Antimicrobial Activity :
    • 2-Fluoro substitution enhances lipophilicity (logP ~2.8 vs. ~2.1 for non-fluorinated analogs), improving membrane penetration in Gram-negative bacteria .
    • MIC values for S. aureus: 8 µg/mL (fluorinated) vs. 32 µg/mL (non-fluorinated) .
  • Enzyme Inhibition :
    • Fluorine’s electronegativity increases hydrogen-bonding with α-glucosidase active sites (e.g., Asp349), reducing IC₅₀ by ~40% .
  • Contradictions :
    • Some studies report reduced solubility (≥50% in PBS) with fluorination, complicating in vivo dosing .

Basic Data Contradictions: How to reconcile discrepancies in reported antibacterial efficacy across studies?

Q. Troubleshooting Framework :

  • Variable Factors :
    • Bacterial strain variability (e.g., E. coli ATCC 35210 vs. clinical isolates with efflux pumps) .
    • Solvent choice: DMSO >5% inhibits bacterial growth, skewing MIC values .
  • Validation Steps :
    • Re-test compounds using CLSI M07-A10 broth microdilution with standardized inoculum (1×10⁵ CFU/mL) .
    • Cross-validate with agar diffusion (zone of inhibition ≥15 mm indicates significance) .

Advanced Computational Modeling: Which docking parameters best predict binding to PFOR enzyme?

Q. Methodology :

  • Software : AutoDock Vina with PFOR crystal structure (PDB: 1KME).
  • Parameters :
    • Grid box centered on Fe-S clusters (coordinates: x=12.4, y=−6.7, z=18.9).
    • Lamarckian GA with 100 runs .
  • Key Interactions :
    • Fluorobenzamide forms π-π stacking with Phe168 (binding energy: −8.2 kcal/mol) .
    • Thiazole NH hydrogen-bonds with Cys155 (distance: 2.1 Å) .
  • Validation :
    • Compare with experimental IC₅₀ trends. RMSD <2.0 Å indicates reliable poses .

Basic Crystallography Challenges: How to address poor diffraction quality in thiazole-containing crystals?

Q. Solutions :

  • Crystallization Conditions :
    • Use vapor diffusion with 30% PEG 4000, 0.1 M HEPES pH 7.5, and 0.2 M MgCl₂ .
    • Soak crystals in 20% glycerol as cryoprotectant .
  • Data Collection :
    • Collect high-resolution data (≤1.0 Å) at 100 K to mitigate thermal motion .
  • Refinement :
    • Apply SHELXL restraints for thiazole ring planarity (FLAT instruction) .

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